Cas no 1251579-34-6 (2-methyl-6-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl]-2,3-dihydropyridazin-3-one)
![2-methyl-6-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl]-2,3-dihydropyridazin-3-one structure](https://ja.kuujia.com/scimg/cas/1251579-34-6x500.png)
2-methyl-6-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl]-2,3-dihydropyridazin-3-one 化学的及び物理的性質
名前と識別子
-
- 2-methyl-6-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl]pyridazin-3-one
- 3(2H)-Pyridazinone, 2-methyl-6-[[3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1-azetidinyl]carbonyl]-
- 2-methyl-6-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl]-2,3-dihydropyridazin-3-one
- AKOS024529620
- 2-methyl-6-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl)pyridazin-3(2H)-one
- F6036-0034
- VU0529923-1
- 1251579-34-6
-
- インチ: 1S/C17H15N5O3/c1-21-14(23)8-7-13(19-21)17(24)22-9-12(10-22)16-18-15(20-25-16)11-5-3-2-4-6-11/h2-8,12H,9-10H2,1H3
- InChIKey: YUOWPJXQTKPMSR-UHFFFAOYSA-N
- ほほえんだ: C1(=O)N(C)N=C(C(N2CC(C3ON=C(C4=CC=CC=C4)N=3)C2)=O)C=C1
計算された属性
- せいみつぶんしりょう: 337.11748936g/mol
- どういたいしつりょう: 337.11748936g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 25
- 回転可能化学結合数: 3
- 複雑さ: 607
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 91.9Ų
- 疎水性パラメータ計算基準値(XlogP): 0.8
2-methyl-6-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl]-2,3-dihydropyridazin-3-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6036-0034-3mg |
2-methyl-6-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl]-2,3-dihydropyridazin-3-one |
1251579-34-6 | 3mg |
$63.0 | 2023-09-09 | ||
Life Chemicals | F6036-0034-15mg |
2-methyl-6-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl]-2,3-dihydropyridazin-3-one |
1251579-34-6 | 15mg |
$89.0 | 2023-09-09 | ||
Life Chemicals | F6036-0034-5μmol |
2-methyl-6-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl]-2,3-dihydropyridazin-3-one |
1251579-34-6 | 5μmol |
$63.0 | 2023-09-09 | ||
Life Chemicals | F6036-0034-4mg |
2-methyl-6-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl]-2,3-dihydropyridazin-3-one |
1251579-34-6 | 4mg |
$66.0 | 2023-09-09 | ||
Life Chemicals | F6036-0034-10mg |
2-methyl-6-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl]-2,3-dihydropyridazin-3-one |
1251579-34-6 | 10mg |
$79.0 | 2023-09-09 | ||
Life Chemicals | F6036-0034-2mg |
2-methyl-6-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl]-2,3-dihydropyridazin-3-one |
1251579-34-6 | 2mg |
$59.0 | 2023-09-09 | ||
Life Chemicals | F6036-0034-1mg |
2-methyl-6-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl]-2,3-dihydropyridazin-3-one |
1251579-34-6 | 1mg |
$54.0 | 2023-09-09 | ||
Life Chemicals | F6036-0034-2μmol |
2-methyl-6-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl]-2,3-dihydropyridazin-3-one |
1251579-34-6 | 2μmol |
$57.0 | 2023-09-09 | ||
Life Chemicals | F6036-0034-5mg |
2-methyl-6-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl]-2,3-dihydropyridazin-3-one |
1251579-34-6 | 5mg |
$69.0 | 2023-09-09 | ||
Life Chemicals | F6036-0034-10μmol |
2-methyl-6-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl]-2,3-dihydropyridazin-3-one |
1251579-34-6 | 10μmol |
$69.0 | 2023-09-09 |
2-methyl-6-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl]-2,3-dihydropyridazin-3-one 関連文献
-
Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
-
Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
-
Katharina Franziska Pirker Food Funct., 2010,1, 262-268
-
Carsten Glock,Helmar Görls,Matthias Westerhausen Chem. Commun., 2012,48, 7094-7096
-
Daqiang Yuan J. Mater. Chem. A, 2017,5, 1334-1347
-
Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
-
Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625
-
Bo Wang,Thomas Blin,Aleksandr Käkinen,Xinwei Ge,Emily H. Pilkington,John F. Quinn,Michael R. Whittaker,Pu Chun Ke,Feng Ding Polym. Chem., 2016,7, 6875-6879
-
Kazuto Mori,Tetsuya Kodama,Takeshi Baba,Satoshi Obika Org. Biomol. Chem., 2011,9, 5272-5279
2-methyl-6-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl]-2,3-dihydropyridazin-3-oneに関する追加情報
Chemical Profile of 2-methyl-6-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl]-2,3-dihydropyridazin-3-one (CAS No. 1251579-34-6)
2-methyl-6-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl]-2,3-dihydropyridazin-3-one is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural features and potential biological activities. This compound belongs to the dihydropyridazine class, which is well-known for its role in medicinal chemistry as a scaffold for various bioactive molecules. The presence of multiple pharmacophoric groups, including a phenyl ring, an oxadiazole moiety, and an azetidine carbonyl functionality, makes this molecule a promising candidate for further investigation in drug discovery.
The chemical structure of CAS No. 1251579-34-6 features a central dihydropyridazine ring substituted with a methyl group at the 2-position and an azetidine carbonyl group at the 6-position. The azetidine ring is further functionalized with a 3-(3-phenyl-1,2,4-oxadiazol-5-yl) group, which introduces additional complexity and potential for diverse interactions with biological targets. This structural arrangement suggests that the compound may exhibit multiple modes of action, making it an intriguing subject for research in the development of novel therapeutic agents.
In recent years, there has been growing interest in the exploration of heterocyclic compounds for their therapeutic potential. Dihydropyridazines and their derivatives have been extensively studied due to their ability to modulate various biological pathways. The oxadiazole moiety, in particular, is known for its presence in several bioactive molecules and has been shown to enhance binding affinity and selectivity towards target enzymes and receptors. The phenyl ring and azetidine carbonyl group further contribute to the molecular diversity of this compound, offering opportunities for fine-tuning its pharmacological properties.
One of the most compelling aspects of 2-methyl-6-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl]-2,3-dihydropyridazin-3-one is its potential as a lead compound for drug development. The combination of structural features from different heterocyclic systems allows for the design of molecules with enhanced biological activity and reduced toxicity. This compound has been investigated in several preclinical studies aimed at identifying novel pharmacological targets. Initial results suggest that it may exhibit inhibitory effects on certain enzymes and receptors involved in inflammatory responses and cell signaling pathways.
The CAS No. 1251579-34-6 compound has also been explored for its potential applications in treating neurological disorders. The presence of the oxadiazole ring suggests that it may interact with neurotransmitter systems, which could make it useful in the management of conditions such as depression, anxiety, and neurodegenerative diseases. Furthermore, the azetidine carbonyl group has been shown to modulate calcium channels, which are critical for neuronal function. These findings highlight the compound's potential as a multitarget-directed ligand (MTDL), capable of interacting with multiple biological targets simultaneously.
Recent advancements in computational chemistry have enabled more efficient screening of candidate compounds like CAS No. 1251579-34-6. Molecular docking studies have been conducted to evaluate the binding affinity of this compound to various biological targets. These studies have revealed promising interactions with enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are key players in inflammation-related diseases. Additionally, the compound has shown potential binding to receptors involved in pain perception and neurotransmitter release.
The synthesis of 2-methyl-6-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl]-2,3-dihydropyridazin-3-one has been optimized to ensure high yield and purity. Multi-step synthetic routes have been developed that involve condensation reactions between appropriate precursors followed by functional group transformations. These synthetic strategies have been refined to minimize side reactions and maximize efficiency. The availability of high-quality starting materials has also contributed to the successful preparation of this compound on a larger scale.
In conclusion,CAS No. 1251579-34-6 represents a structurally complex and biologically potent molecule with significant therapeutic potential. Its unique combination of pharmacophoric groups makes it an attractive candidate for further development in drug discovery programs targeting neurological disorders and inflammatory conditions. Continued research into this compound will likely yield valuable insights into its mechanism of action and potential clinical applications.
1251579-34-6 (2-methyl-6-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl]-2,3-dihydropyridazin-3-one) 関連製品
- 261380-18-1((2R)-2-{(tert-butoxy)carbonylamino}-3-(furan-2-yl)propanoic acid)
- 2097921-43-0(4,6-dimethyl-2-[(1-{[1-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}piperidin-3-yl)oxy]pyrimidine)
- 1261949-66-9(5-(3-Carbamoyl-4-chlorophenyl)-2-methoxyphenol)
- 1897525-43-7(2-(tert-butoxy)methylazetidine)
- 899973-23-0(5-amino-1-(4-fluorophenyl)methyl-N-(2-methoxyphenyl)methyl-1H-1,2,3-triazole-4-carboxamide)
- 2613385-10-5(2-(6-methyl-1H-indazol-4-yl)ethan-1-amine dihydrochloride)
- 1303587-87-2(1-oxa-6-azaspiro[3.3]heptane; trifluoroacetic acid)
- 89830-71-7(4-Pyridinecarboximidic acid,Hydrazide)
- 306977-13-9(1-BENZYL-4,6-DIMETHYL-3-(PHENYLSULFONYL)-2(1H)-PYRIDINONE)
- 1214342-03-6(3-(3-Fluoro-4-nitrophenyl)pyridine)